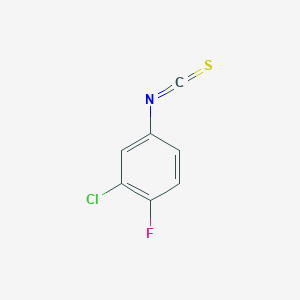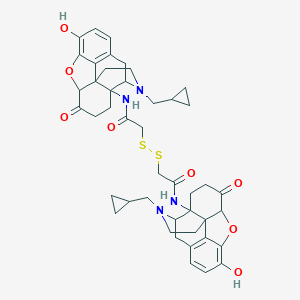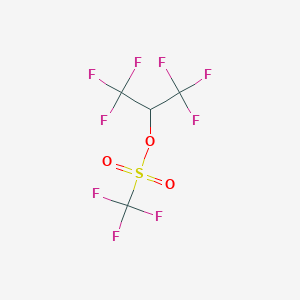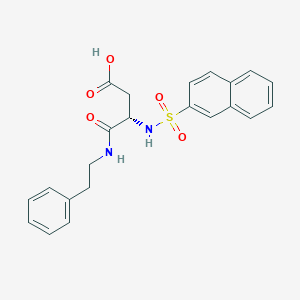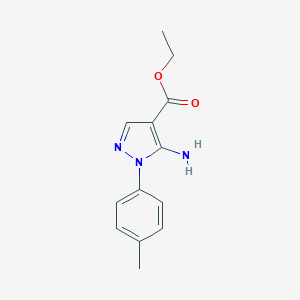
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Orientations Futures
The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis process. Additionally, the compound’s potential applications in medicinal chemistry, agriculture, and materials chemistry could be investigated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, one-pot, multicomponent protocol has been developed using alumina-silica-supported manganese dioxide as a recyclable catalyst in water. This method yields the desired pyrazole derivatives in high yields (86-96%) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above can be scaled up for industrial applications due to its simplicity, high yield, and environmentally benign nature.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted pyrazoles, and various functionalized pyrazole derivatives.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1-(4-methylphenyl)pyrazole-4-carbonitrile
- 5-amino-1-(4-methylphenyl)pyrazole-4-carboxamide
- 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid
Uniqueness
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its ethyl ester group, which can be hydrolyzed to form the corresponding carboxylic acid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methylacetophenone", "hydrazine hydrate", "ethyl acetoacetate", "sodium ethoxide", "ethyl chloroformate", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylacetophenone with hydrazine hydrate to form 4-methyl-1-phenyl-1,2,3,6-tetrahydropyridazine", "Step 2: Cyclization of 4-methyl-1-phenyl-1,2,3,6-tetrahydropyridazine with ethyl acetoacetate and sodium ethoxide to form ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate", "Step 3: Esterification of ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate with ethyl chloroformate and sodium bicarbonate to form Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate", "Step 4: Purification of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate by recrystallization from ethanol and water" ] } | |
Numéro CAS |
150011-11-3 |
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |
Clé InChI |
HYLAFESEWXPMFD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


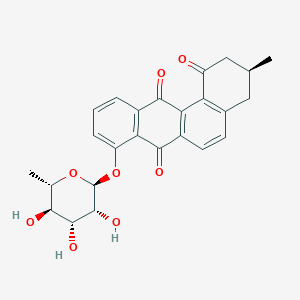
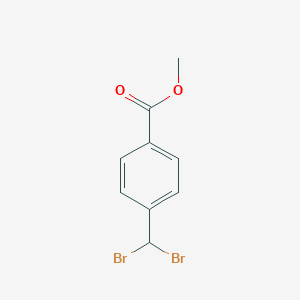
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
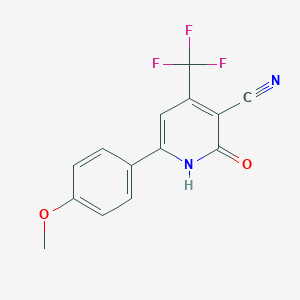
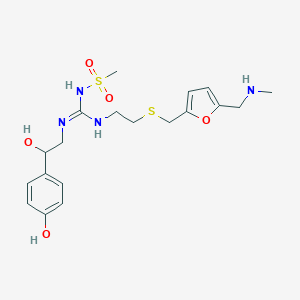
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)

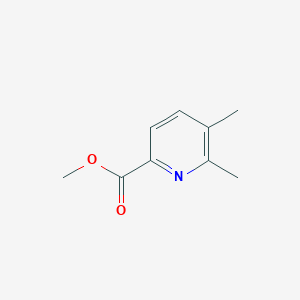
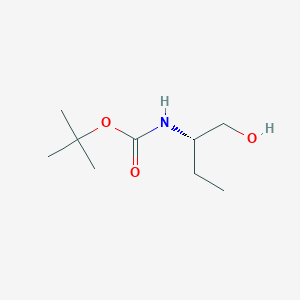
![2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B136190.png)
